5-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one
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Overview
Description
5-(hydroxymethyl)-3-oxabicyclo[310]hexan-2-one is a carbobicyclic compound that features a bicyclo[310]hexane structure substituted with a hydroxymethyl group at the 5-position and an oxo group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one can be achieved through several methods. One common approach involves the use of chiral epoxides as starting materials. For instance, ®-1,2-epoxyhex-5-ene can be used as a precursor. The synthetic route typically involves the following steps:
Epoxidation: The starting material undergoes epoxidation using meta-chloroperoxybenzoic acid (mCPBA) to form the epoxide intermediate.
Ring-Opening Reaction: The epoxide intermediate is then subjected to a ring-opening reaction with allylmagnesium chloride (allylMgCl).
Ring Closure: The resulting product undergoes a ring closure reaction mediated by sodium hydroxide (NaOH) to form the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(carboxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one.
Reduction: Formation of 5-(hydroxymethyl)-3-hydroxybicyclo[3.1.0]hexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the synthesis of novel materials with unique structural properties.
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. For example, it has been studied as a ligand for the adenosine A3 receptor, which is involved in purinergic signaling. The compound binds to the receptor, modulating its activity and influencing downstream signaling pathways related to inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
6-oxabicyclo[3.1.0]hexan-2-one: Similar bicyclic structure but lacks the hydroxymethyl group.
6-hydroxymethyl-5-methyl-bicyclo[3.1.0]hexan-2-one: Contains an additional methyl group at the 5-position.
Uniqueness
5-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one is unique due to the presence of both a hydroxymethyl group and an oxo group on the bicyclic structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
2624142-54-5 |
---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.1 |
Purity |
95 |
Origin of Product |
United States |
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